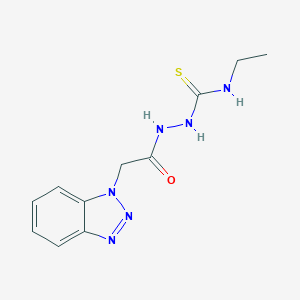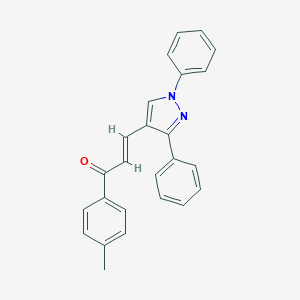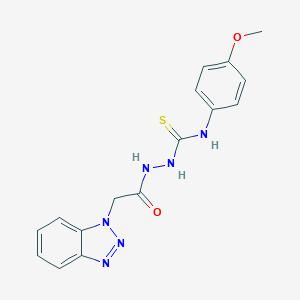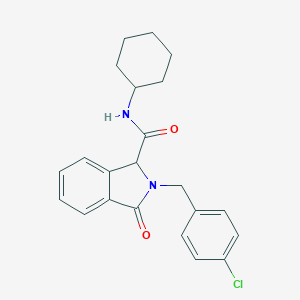![molecular formula C19H15N7OS B293053 1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea](/img/structure/B293053.png)
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the pyrimido group and the final attachment of the urea moiety. Common reagents used in these reactions include various amines, isocyanates, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their functional groups.
Pyrimido[4’,5’4,5][1,3]thiazole derivatives: These compounds have a similar heterocyclic ring system but may have different substituents.
Uniqueness
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H15N7OS |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H15N7OS/c1-11-6-8-12(9-7-11)22-18(27)24-25-10-21-17-15(16(25)20)28-19-23-13-4-2-3-5-14(13)26(17)19/h2-10,20H,1H3,(H2,22,24,27) |
Clave InChI |
AFVKWMGNMNDZAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)

![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)

![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292992.png)
![7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292993.png)
![Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate](/img/structure/B292997.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B292999.png)
![11-(4-Chlorophenyl)-15-methyl-14-prop-2-enyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293001.png)
